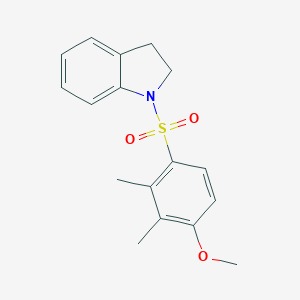
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole, also known as MDL-29951, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of indole derivatives and has been shown to have a wide range of pharmacological effects.
Mécanisme D'action
The exact mechanism of action of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is not fully understood, but it has been shown to interact with several molecular targets in the body. One of the main targets of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding. 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to interact with other receptors such as the NMDA receptor and the serotonin transporter.
Biochemical and Physiological Effects
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to modulate neurotransmitter systems such as the glutamate and serotonin systems, which may contribute to its analgesic and anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has several advantages for lab experiments, including its high purity and stability. It can be easily synthesized using a well-established method, and its effects can be easily measured using various assays. However, one limitation of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole is its relatively low solubility, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole. One area of research is the development of more potent and selective sigma-1 receptor ligands, which may have improved therapeutic potential. Another area of research is the investigation of the potential use of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole in the treatment of other neurological disorders such as Huntington's disease and multiple sclerosis. Finally, further studies are needed to fully elucidate the mechanism of action of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole and its potential interactions with other molecular targets in the body.
Méthodes De Synthèse
The synthesis of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole involves several steps, including the reaction of 1-(4-methoxyphenyl)butan-1-one with 2,3-dimethylbenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then subjected to a cyclization reaction to form the final product. This synthesis method has been optimized to yield high purity and high yield of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole.
Applications De Recherche Scientifique
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Propriétés
Nom du produit |
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-2,3-dihydro-1H-indole |
|---|---|
Formule moléculaire |
C17H19NO3S |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C17H19NO3S/c1-12-13(2)17(9-8-16(12)21-3)22(19,20)18-11-10-14-6-4-5-7-15(14)18/h4-9H,10-11H2,1-3H3 |
Clé InChI |
CEAHFHGLWYSNQM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
SMILES canonique |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCC3=CC=CC=C32)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



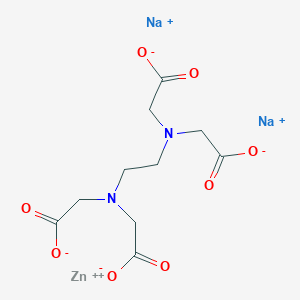
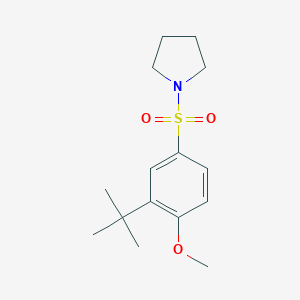
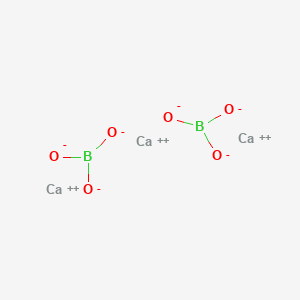


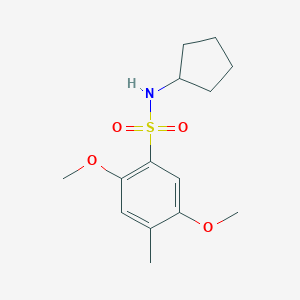

![3-[(1s,2s)-2-Chlorocyclohexyl]-1-(2-chloroethyl)-1-nitrosourea](/img/structure/B224734.png)

![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)


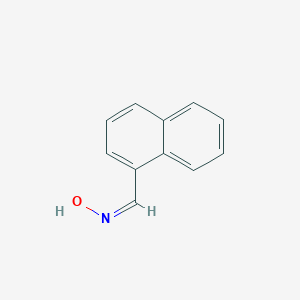
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]indoline](/img/structure/B224775.png)